molecular formula C8H4Cl4 B14585343 1,2,3,8-Tetrachlorocycloocta-1,3,5,7-tetraene CAS No. 61157-66-2

1,2,3,8-Tetrachlorocycloocta-1,3,5,7-tetraene

Cat. No.: B14585343
CAS No.: 61157-66-2
M. Wt: 241.9 g/mol
InChI Key: YPMKJFRJJHVGSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,8-Tetrachlorocycloocta-1,3,5,7-tetraene is a chlorinated derivative of cyclooctatetraene, a polyunsaturated hydrocarbon. This compound is characterized by the presence of four chlorine atoms attached to the cyclooctatetraene ring, specifically at the 1, 2, 3, and 8 positions. The molecular formula for this compound is C8H4Cl4, and it features an eight-membered ring with alternating double bonds, making it a conjugated system .

Preparation Methods

The synthesis of 1,2,3,8-tetrachlorocycloocta-1,3,5,7-tetraene can be achieved through various methods. One common approach involves the chlorination of cyclooctatetraene using chlorine gas under controlled conditions. The reaction typically requires a catalyst, such as iron(III) chloride, to facilitate the addition of chlorine atoms to the cyclooctatetraene ring. The reaction is carried out at elevated temperatures to ensure complete chlorination .

Industrial production methods for this compound may involve large-scale chlorination processes, where cyclooctatetraene is continuously fed into a reactor along with chlorine gas. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity of the product .

Chemical Reactions Analysis

1,2,3,8-Tetrachlorocycloocta-1,3,5,7-tetraene undergoes various chemical reactions, including:

Scientific Research Applications

1,2,3,8-Tetrachlorocycloocta-1,3,5,7-tetraene has several scientific research applications:

    Chemistry: The compound is used as a precursor for the synthesis of other chlorinated derivatives and complex organic molecules.

    Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound and its derivatives.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3,8-tetrachlorocycloocta-1,3,5,7-tetraene involves its interaction with molecular targets through its conjugated system and chlorine atoms. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. The presence of multiple chlorine atoms enhances its reactivity and allows for selective interactions with specific molecular targets .

Comparison with Similar Compounds

1,2,3,8-Tetrachlorocycloocta-1,3,5,7-tetraene can be compared with other chlorinated derivatives of cyclooctatetraene, such as:

Properties

CAS No.

61157-66-2

Molecular Formula

C8H4Cl4

Molecular Weight

241.9 g/mol

IUPAC Name

1,2,3,8-tetrachlorocycloocta-1,3,5,7-tetraene

InChI

InChI=1S/C8H4Cl4/c9-5-3-1-2-4-6(10)8(12)7(5)11/h1-4H

InChI Key

YPMKJFRJJHVGSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C(C(=C1)Cl)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.